

# An In-depth Technical Guide to 2-Hydroxyhexanedial: Structure, Reactivity, and Applications

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## Compound of Interest

Compound Name: 2-Hydroxyhexanedial

Cat. No.: B089513

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This guide provides a comprehensive technical overview of **2-Hydroxyhexanedial** (CAS 141-31-1), a bifunctional organic molecule of significant interest in chemical synthesis and materials science. We will delve into its core chemical structure, exploring the dynamic interplay of its functional groups which dictates its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound as a versatile chemical intermediate and cross-linking agent.

## Molecular Architecture and Physicochemical Properties

**2-Hydroxyhexanedial**, also known as  $\alpha$ -hydroxyadipaldehyde or 2-hydroxy-adipic aldehyde, is a six-carbon dialdehyde featuring a hydroxyl group on the carbon adjacent to one of the aldehyde moieties (the  $\alpha$ -position).<sup>[1][2][3]</sup> This specific arrangement of functional groups is the primary determinant of its chemical behavior.

The molecule's structure is formally represented as:

Caption: Chemical structure of **2-Hydroxyhexanedial**.

A critical feature of **2-hydroxyhexanedial** is its existence in equilibrium with a more stable cyclic hemiacetal (lactol) form.<sup>[4][5]</sup> The intramolecular nucleophilic attack of the hydroxyl group onto the C1 aldehyde carbonyl is highly favorable, leading to the formation of a six-

membered tetrahydropyran ring.[6][7][8] This equilibrium is a key aspect of its reactivity, as the open-chain dialdehyde form, though a minor component, is typically the species that engages in cross-linking reactions.

Caption: Equilibrium of **2-Hydroxyhexanedial**.

## Physicochemical Data Summary

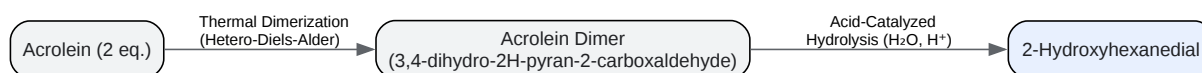
The following table summarizes key physical and chemical properties for **2-Hydroxyhexanedial**.

Property	Value	Source(s)
CAS Number	141-31-1	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	[1][3]
Molecular Weight	130.14 g/mol	[1]
Melting Point	-3.4 °C	[2][3]
Boiling Point	180.82 °C (estimate)	[2]
Density	1.066 g/cm <sup>3</sup>	[2]
SMILES	C(CC=O)CC(C=O)O	[9]
InChIKey	WWMIMRADNBGDHP-UHFFFAOYSA-N	[9]

## Synthesis Pathway

**2-Hydroxyhexanedial** is not typically synthesized directly but is readily formed by the hydrolysis of its precursor, 3,4-dihydro-2H-pyran-2-carboxaldehyde, commonly known as "acrolein dimer".[3][10] The dimer is produced via a thermal hetero-Diels-Alder reaction of acrolein.[11]

The subsequent hydrolysis of the vinyl ether linkage in the acrolein dimer under acidic conditions opens the pyran ring to yield **2-hydroxyhexanedial**. [10] This reaction must be carefully controlled to prevent further side reactions.



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Caption: Synthesis workflow for **2-Hydroxyhexanedial**.

## Experimental Protocol: Synthesis via Hydrolysis of Acrolein Dimer

This protocol is a representative procedure derived from established chemical principles for vinyl ether hydrolysis.<sup>[10]</sup>

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrolein dimer.
- **Solvent Addition:** Add a sufficient volume of deionized water to form a stirrable slurry or solution.
- **Catalyst Addition:** While stirring, add a catalytic amount of a strong acid (e.g., 1000 ppm of sulfuric acid or p-toluenesulfonic acid) to bring the pH to approximately 2-4.<sup>[10]</sup> The use of an acid catalyst is crucial for protonating the vinyl ether, making it susceptible to nucleophilic attack by water.
- **Reaction:** Gently heat the mixture to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Neutralization & Workup:** Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). The choice of solvent is based on the product's polarity and allows for separation from inorganic salts.

- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude **2-hydroxyhexanedial** can be purified by vacuum distillation or column chromatography if necessary.

## Chemical Reactivity and Mechanistic Insights

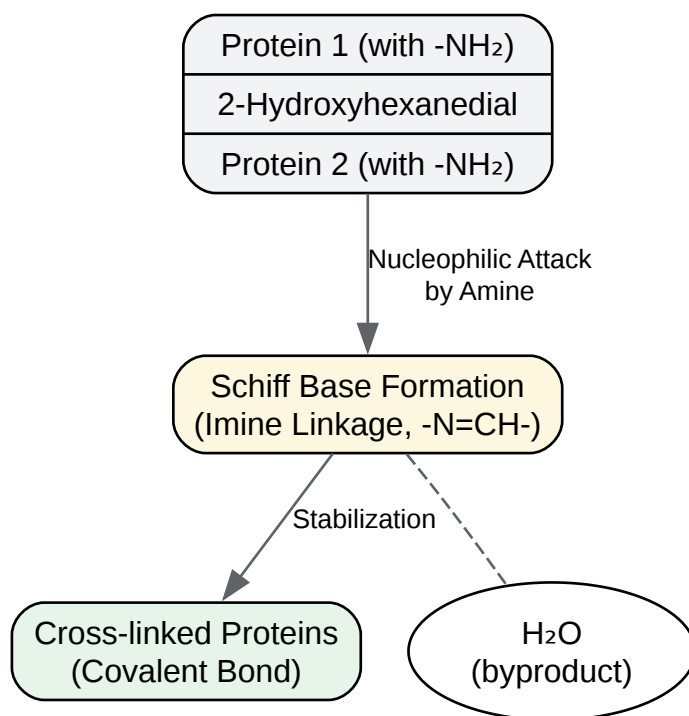
The reactivity of **2-hydroxyhexanedial** is governed by its two aldehyde groups and one secondary hydroxyl group. Aldehydes are highly reactive electrophiles susceptible to nucleophilic attack.<sup>[12]</sup>

### Key Reactions:

- **Nucleophilic Addition:** The aldehyde groups readily react with nucleophiles such as amines, thiols, and alcohols. This is the basis for its utility as a cross-linking agent.<sup>[12][13]</sup>
- **Oxidation:** The aldehyde groups can be oxidized to carboxylic acids using common oxidizing agents (e.g., Tollen's reagent, potassium permanganate). The secondary alcohol can also be oxidized to a ketone.
- **Reduction:** Both aldehyde groups can be reduced to primary alcohols, and the existing secondary alcohol remains, yielding a triol (1,2,6-hexanetriol).<sup>[10]</sup> This is often achieved with reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ).

## Mechanism: Protein Cross-Linking

**2-Hydroxyhexanedial** is used as an insolubilizing agent for proteins.<sup>[2][3]</sup> Its mechanism of action is analogous to that of glutaraldehyde, a widely studied cross-linker.<sup>[14][15]</sup> The primary reaction involves the formation of a Schiff base between the aldehyde groups of the reagent and the primary amine groups on the protein, most notably the  $\epsilon$ -amino group of lysine residues.<sup>[16]</sup>



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Caption: Simplified protein cross-linking workflow.

The presence of two aldehyde groups allows the molecule to act as a bridge, connecting two different protein chains or two different sites on the same chain. Unlike glutaraldehyde, the hydroxyl group in **2-hydroxyhexanedial** may influence the reaction kinetics and the stability of the resulting cross-link by participating in hydrogen bonding or other secondary interactions. Studies with glutaraldehyde suggest that it can also undergo polymerization before or during the cross-linking reaction, and similar behavior may be possible for **2-hydroxyhexanedial**.<sup>[14]</sup>

## Analytical Characterization: Spectroscopic Profile

Characterization of **2-hydroxyhexanedial** relies on standard spectroscopic techniques. While publicly available, peer-reviewed spectra are scarce, a predicted profile can be established based on its structure.<sup>[1][17]</sup>

## Expected <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, δ in ppm)

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment
~9.7	Singlet (s)	1H	Aldehyde proton (C6-H)
~9.6	Doublet (d)	1H	Aldehyde proton (C1-H)
~4.2	Multiplet (m)	1H	H-C2(OH)
~2.5	Broad Singlet (s)	1H	Hydroxyl proton (-OH)
~2.4	Multiplet (m)	2H	H <sub>2</sub> -C5
~1.5 - 1.9	Multiplet (m)	4H	H <sub>2</sub> -C3 and H <sub>2</sub> -C4

Note: In the presence of D<sub>2</sub>O, the hydroxyl proton peak would disappear. The multiplicity of the H-C2 proton would simplify.

### Expected <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, $\delta$ in ppm)

Chemical Shift ( $\delta$ )	Assignment
~202-205	Aldehyde Carbonyl (C1=O)
~200-203	Aldehyde Carbonyl (C6=O)
~70-75	C2-OH
~40-45	C5
~30-35	C3
~20-25	C4

### Expected FT-IR Data (cm<sup>-1</sup>)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3400 (broad)	O-H stretch	Alcohol
~2940, 2860	C-H stretch	Alkane
~2820, 2720	C-H stretch	Aldehyde (Fermi doublet)
~1725 (strong)	C=O stretch	Aldehyde
~1100	C-O stretch	Secondary Alcohol

## Applications and Fields of Use

The bifunctional nature of **2-hydroxyhexanedial** makes it a valuable molecule for various industrial and research applications.

- **Cross-Linking Agent:** As detailed above, it is used to cross-link proteins and other polymers containing amine or hydroxyl groups, such as polyvinyl compounds.<sup>[2][3]</sup> This application is relevant in the production of hydrogels, biomaterials, and for tissue fixation.
- **Chemical Intermediate:** It serves as a building block in organic synthesis. The aldehyde and hydroxyl groups can be selectively modified to create more complex molecules, including pharmaceuticals and specialty chemicals.<sup>[2]</sup>
- **Textile Industry:** It is employed as a shrinkage control agent, likely by reacting with the functional groups in natural (e.g., cellulose, wool) or synthetic fibers to impart dimensional stability.<sup>[3]</sup>

## Safety and Handling

**2-Hydroxyhexanedial** is classified as mildly toxic by inhalation and ingestion and is a skin and eye irritant.<sup>[2]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

## Conclusion

**2-Hydroxyhexanedial** is a versatile chemical reagent whose utility stems from the unique arrangement of its two aldehyde and one hydroxyl functional groups. Its existence in a dynamic equilibrium between an open-chain and a more stable cyclic hemiacetal form is central to its chemical profile. While it is a powerful cross-linking agent and a useful synthetic intermediate, a deeper understanding of its reaction kinetics and the properties of the materials it modifies will further expand its applications in materials science, biotechnology, and drug development.

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